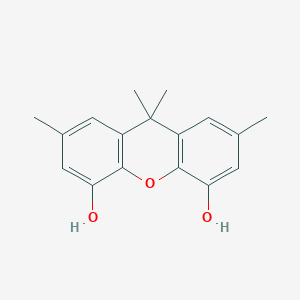

2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

405138-15-0 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

2,7,9,9-tetramethylxanthene-4,5-diol |

InChI |

InChI=1S/C17H18O3/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,18-19H,1-4H3 |

InChI Key |

GAHLBLCZFSQUPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C2(C)C)C=C(C=C3O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2,7,9,9 Tetramethyl 9h Xanthene 4,5 Diol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For xanthene derivatives, NMR is crucial for confirming the core structure and the identity and placement of substituents. semanticscholar.org

A ¹H NMR spectrum for 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol would be expected to show distinct signals corresponding to each unique proton environment. Key expected signals would include:

Hydroxyl (-OH) Protons: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the xanthene backbone. The substitution pattern would dictate the multiplicity (singlets, doublets, etc.).

Methyl Protons: Sharp singlets in the aliphatic region. The two methyl groups at C2 and C7 would likely produce one singlet, while the two geminal methyl groups at C9 would produce another distinct singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the target compound, distinct peaks would be anticipated for:

Aromatic Carbons: A series of signals in the downfield region (typically 100-160 ppm). Carbons bearing hydroxyl groups (C4, C5) and the ether-linked carbons (C4a, C10a) would have characteristic chemical shifts.

Quaternary Carbons: The C9 carbon bearing the two methyl groups would appear as a singlet in a characteristic region.

Methyl Carbons: Signals in the upfield region corresponding to the four methyl groups.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the ¹H and ¹³C signals unambiguously. nist.gov For a molecule like this compound, these experiments would help to:

COSY: Establish proton-proton coupling networks, for instance, between adjacent aromatic protons.

HSQC: Correlate each proton signal with its directly attached carbon atom.

HMBC: Reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity of the entire molecular structure, including the positions of the methyl and hydroxyl substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of the target diol would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Other key bands would include C-H stretching vibrations (aromatic and aliphatic) just above and below 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region for the aromatic rings, and a strong C-O stretching band around 1200-1250 cm⁻¹ for the aryl ether linkage. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Xanthene derivatives are known for their distinct chromophores. semanticscholar.org The spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the xanthene core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. In the analysis of this compound, mass spectrometry provides crucial information for confirming its molecular formula and understanding its chemical stability through the observation of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to correspond to its molecular weight. The fragmentation of xanthene derivatives can be complex, often involving rearrangements to form stable ions. whitman.edu For this compound, the fragmentation is anticipated to be initiated by the loss of functional groups and cleavage of the xanthene core.

Key fragmentation pathways for xanthene-type structures may include the loss of hydroxyl groups, methyl groups, and potentially water molecules. The stability of the resulting fragments often dictates the intensity of their corresponding peaks in the mass spectrum. The presence of the gem-dimethyl group at the C9 position is expected to lead to a characteristic loss of a methyl radical (CH₃•), resulting in a stable tertiary carbocation.

Below is a representative table of expected mass-to-charge ratios for the molecular ion and plausible fragments of this compound.

| m/z Value | Proposed Fragment | Description of Loss |

| 270 | [C₁₇H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 255 | [C₁₆H₁₅O₃]⁺ | Loss of a methyl radical (•CH₃) |

| 253 | [C₁₇H₁₇O₂]⁺ | Loss of a hydroxyl radical (•OH) |

| 237 | [C₁₆H₁₃O₂]⁺ | Loss of a methyl radical and water (H₂O) |

This table is illustrative and represents theoretically predicted fragmentation patterns. Actual experimental data may vary based on the ionization technique and conditions used.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. For this compound, elemental analysis is essential to confirm that the synthesized compound has the correct atomic composition corresponding to its molecular formula, C₁₇H₁₈O₃.

The theoretical percentages of carbon, hydrogen, and oxygen are calculated from the molecular formula. Experimental values obtained from the analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% margin, to validate the compound's composition. acs.org

While specific experimental data for this compound is not available in the cited literature, a comparison with a related xanthene derivative provides insight into the expected results. For instance, the elemental analysis of 9-(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (C₂₃H₂₆O₄) showed experimentally found values that were in close agreement with the calculated percentages. goums.ac.ir

Below is a data table presenting the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical % |

| Carbon | C | 75.53% |

| Hydrogen | H | 6.71% |

| Oxygen | O | 17.76% |

This table shows the calculated elemental composition based on the molecular formula C₁₇H₁₈O₃.

Computational and Theoretical Investigations of 2,7,9,9 Tetramethyl 9h Xanthene 4,5 Diol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of organic molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For complex molecules, conformational analysis is crucial to identify the lowest energy conformer. Different basis sets, such as B3LYP/6-311G(d,p), are employed to find the most stable optimized structure. semanticscholar.org This process involves calculating the potential energy surface of the molecule as a function of its dihedral angles to locate the global minimum. The planarity of molecular structures and the dihedral angles between different parts of the molecule are key parameters determined through these calculations. researchgate.net

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. mdpi.comnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. scribd.com This analysis helps in understanding charge transfer interactions within the molecule. nih.gov Various molecular parameters such as ionization potential, electron affinity, global hardness, chemical potential, and electronegativity can be derived from the HOMO and LUMO energies, offering a deeper understanding of the molecule's electronic behavior. researchgate.net

Table 1: Calculated Electronic Properties

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Global Hardness (η) | (I - A) / 2 |

| Chemical Potential (μ) | -(I + A) / 2 |

| Electronegativity (χ) | -μ |

| Global Electrophilicity Index (ω) | μ² / (2η) |

Note: The values for these parameters are typically calculated using the energies of the HOMO and LUMO orbitals obtained from DFT calculations.

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical predictions are often scaled to better match experimental data. The assignments of vibrational modes can be made with the help of potential energy distribution (PED) analysis. researchgate.net Such studies are valuable for interpreting experimental spectra and understanding the vibrational characteristics of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. arxiv.org It is a powerful tool for studying the photophysical behavior of molecules. researchgate.net

TD-DFT calculations are widely used to simulate electronic absorption spectra, providing information on excitation energies and oscillator strengths. researchgate.netnih.gov By analyzing the transitions between molecular orbitals, TD-DFT can help in understanding the nature of electronic excitations. researchgate.net This theoretical approach allows for the prediction of absorption maxima (λmax) and can be used to study how different structural modifications influence the photophysical properties of a molecule. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of these predictions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape over time. This method is particularly useful for large and flexible molecules, providing a detailed picture of the different conformations accessible to the molecule at a given temperature and the transitions between them.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive investigation into the intermolecular interactions of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol through Hirshfeld surface analysis is not publicly available in the reviewed scientific literature. While the crystal structure of organometallic complexes containing ligands derived from the this compound backbone has been determined in the context of hydroformylation catalysis research, a detailed computational study of the parent diol itself, specifically focusing on its intermolecular interaction patterns using Hirshfeld surface analysis, has not been reported.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, researchers can identify and characterize different types of intermolecular contacts, such as hydrogen bonds, and van der Waals interactions.

A typical Hirshfeld surface analysis for a compound like this compound would involve:

Generation of the Hirshfeld Surface: Calculating the surface based on the molecule's electron density within the crystal.

dnorm Mapping: Visualizing the strength of intermolecular contacts, where red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts.

Enrichment Ratios: Calculating the propensity of two atomic species to form contacts in the crystal, which helps in understanding the nature and preference of intermolecular interactions.

Without a dedicated study on this compound, specific data tables detailing the percentage contributions of various intermolecular contacts and enrichment ratios cannot be generated. Such an analysis would provide valuable insights into the supramolecular assembly of this compound, highlighting the dominant forces that govern its crystal packing. The presence of hydroxyl groups suggests that O-H···O hydrogen bonds would likely play a significant role in the crystal structure, in addition to numerous H···H, C···H, and potentially C···O and C···C contacts.

Further computational and crystallographic studies are required to elucidate the intricate network of intermolecular interactions in this compound and to provide the detailed quantitative data that a Hirshfeld surface analysis offers.

Mechanistic Elucidation of Reactions Involving 2,7,9,9 Tetramethyl 9h Xanthene 4,5 Diol Precursors and Derivatives

Reaction Pathway Identification through Spectroscopic Intermediates

The elucidation of a reaction pathway hinges on the detection and characterization of transient intermediates. For the acid-catalyzed synthesis of 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol, which typically involves the condensation of a dihydroxybenzene derivative (such as 4-methylresorcinol) with acetone (B3395972), the reaction proceeds through several key intermediates. While the fleeting nature of these species makes their isolation challenging, modern spectroscopic techniques can provide invaluable insights.

The primary intermediates in this electrophilic aromatic substitution pathway are carbocations. The reaction is initiated by the protonation of acetone by a strong acid, generating a highly electrophilic hydroxyisopropyl cation, [(CH₃)₂COH]⁺. This cation then attacks the electron-rich aromatic ring of the dihydroxybenzene precursor.

Plausible Spectroscopic Identification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially be used to observe the carbocation intermediates. The formation of a Wheland intermediate (a resonance-stabilized carbocation) following the electrophilic attack would result in a downfield shift of the aromatic protons and the appearance of a signal for the new sp³-hybridized carbon in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: While less definitive for carbocations, IR spectroscopy can monitor the consumption of starting materials, such as the disappearance of the acetone C=O stretching frequency (around 1715 cm⁻¹), and the formation of O-H bonds from the diol product. goums.ac.ir

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) could be employed to detect the mass-to-charge ratio of protonated species and cationic intermediates present in the reaction mixture, providing direct evidence for their existence.

Final characterization of the resulting xanthene derivatives is routinely accomplished using a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm the molecular structure. goums.ac.irnih.gov

Computational Mechanistic Studies of Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the complex potential energy surfaces of catalytic reactions. For the synthesis of xanthene diols, DFT studies can illuminate the entire reaction coordinate, identify transition states, and calculate activation energies for competing pathways, thereby predicting the most favorable mechanism. researchgate.net

Studies on analogous superacid-mediated condensations of polyphenols with ketones have revealed that the reaction can proceed through several distinct pathways. researchgate.net DFT calculations help to discern the most kinetically favorable route. Key insights from these computational models include:

Protonation Energy: The initial step involves the protonation of the ketone (e.g., acetone). The acidity of the catalyst significantly impacts the energy required for this step. researchgate.net

Electrophilic Attack: The calculations model the electrophilic attack of the activated ketone on the aromatic ring, determining the energy barrier for the formation of the C-C bond and the subsequent Wheland intermediate.

The table below summarizes key parameters often determined in computational studies of similar acid-catalyzed condensation reactions.

| Parameter | Description | Significance |

| ΔG‡ (Activation Free Energy) | The free energy barrier that must be overcome for a reaction step to occur. | Determines the rate of individual steps; the highest ΔG‡ identifies the rate-determining step. acs.org |

| ΔGᵣ (Reaction Free Energy) | The overall free energy change for a reaction step. | Indicates the thermodynamic favorability (negative ΔGᵣ) or unfavorability (positive ΔGᵣ) of a step. acs.org |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bonding changes occurring during a specific reaction step. |

| Intermediate Stability | The relative energy of transient species formed during the reaction. | Helps to understand the lifetime and potential reactivity of intermediates like carbocations. |

These computational models have demonstrated that for certain systems, the inability of weaker acids to catalyze the reaction is due to a very high energy barrier for the rate-limiting step, rather than the final cyclodehydration process. researchgate.net

Role of Quinone Methide Intermediates in Xanthene Formation

While the acid-catalyzed condensation of dihydroxybenzenes with ketones primarily proceeds through a carbocation-driven electrophilic aromatic substitution, it is important to acknowledge the role of ortho-quinone methides (o-QMs) as key reactive intermediates in other synthetic routes to xanthene and chromane (B1220400) frameworks. nih.gov These intermediates are particularly relevant in biosynthetic pathways and certain chemoenzymatic syntheses. nih.gov

o-Quinone methides are highly reactive species characterized by a cross-conjugated system. They are typically generated from ortho-hydroxybenzyl alcohols or related precursors through dehydration. Once formed, they can participate in a variety of reactions:

1,4-Conjugate Addition: They readily react with nucleophiles at the exocyclic methylene (B1212753) carbon.

Diels-Alder Reactions: They can act as heterodienes in [4+2] cycloaddition reactions, providing a powerful method for constructing chromane rings.

In the context of xanthene synthesis, a pathway involving an o-QM could be envisioned starting from a precursor that can eliminate a leaving group to form the reactive intermediate. This o-QM could then be trapped by another nucleophile or dienophile to construct the xanthene skeleton. Chemoenzymatic strategies have been developed that utilize enzymes to selectively hydroxylate a benzylic C-H bond, which then generates an o-QM in situ under mild, aqueous conditions. nih.gov This intermediate can then be intercepted to form various C-C, C-N, C-O, and C-S bonds, showcasing the versatility of this mechanistic paradigm. nih.gov Although not the primary pathway for the direct synthesis of this compound from acetone and a substituted resorcinol (B1680541), quinone methide chemistry represents a significant alternative in the broader field of xanthene synthesis. nih.gov

Kinetic and Thermodynamic Investigations of Reaction Processes

The rate and outcome of the synthesis of this compound are governed by both kinetic and thermodynamic factors. Kinetic studies focus on the reaction rate and the factors that influence it, while thermodynamic studies assess the energy changes and equilibrium position of the reaction.

Kinetic Factors: The rate of the acid-catalyzed condensation is influenced by several variables:

Catalyst Acidity and Concentration: Stronger acids (superacids) dramatically accelerate the reaction by more effectively protonating the ketone, thereby increasing the concentration and electrophilicity of the active catalytic species. researchgate.net The reaction rate is often directly proportional to the catalyst concentration.

Temperature: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy. However, it can also lead to side reactions.

Reactant Concentration: Higher concentrations of the dihydroxybenzene and acetone precursors can increase the frequency of molecular collisions, leading to a faster reaction rate. researchgate.net

Enthalpy (ΔH): The formation of stable C-C and C-O bonds in the xanthene product makes the reaction enthalpically favorable.

Entropy (ΔS): The release of a small molecule (water) for every two molecules of reactants that combine results in a positive entropy change, which helps to drive the reaction to completion, especially at higher temperatures.

Equilibrium: The removal of water from the reaction mixture can be used to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.

The interplay between kinetics and thermodynamics can also determine product distribution. In some cases, a kinetically favored product may form faster at lower temperatures, while a more stable, thermodynamically favored product may dominate at higher temperatures or after longer reaction times.

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Temperature | Increases rate (Arrhenius equation). | Shifts equilibrium based on ΔH; favors products for endothermic reactions. |

| Catalyst | Increases rate by lowering activation energy. | Does not affect the position of equilibrium. |

| Concentration | Increases rate by increasing collision frequency. | Shifts equilibrium towards products if reactant concentration is increased. |

| Water Removal | No direct effect. | Shifts equilibrium towards the xanthene product. |

Catalyst-Substrate Interactions in Xanthene Diol Synthesis

The catalyst is central to the synthesis of this compound, orchestrating the key bond-forming events through specific interactions with the substrates. Both Brønsted and Lewis acids are effective catalysts for this transformation. nih.govresearchgate.net

Brønsted Acid Catalysis: In this mechanism, a proton (H⁺) from a Brønsted acid (e.g., trifluoromethanesulfonic acid, sulfuric acid) interacts with the lone pair of electrons on the carbonyl oxygen of acetone. researchgate.net This protonation dramatically increases the electrophilicity of the carbonyl carbon. The activated [acetone-H]⁺ complex is the key electrophile. The nucleophilic substrate, the electron-rich aromatic ring of the dihydroxybenzene, then attacks this electrophilic carbon. The catalyst facilitates the reaction by:

Activating the Electrophile: Protonating the ketone to generate a highly reactive carbocation.

Stabilizing Transition States: The counter-ion of the acid can help to stabilize the positive charge that develops in the transition states of the electrophilic substitution steps.

Promoting Dehydration: Protonating the hydroxyl groups of intermediates to turn them into good leaving groups (H₂O), driving the final cyclization and aromatization steps.

Lewis Acid Catalysis: A Lewis acid (e.g., ZnCl₂, AlCl₃, ZrCl₄) functions by accepting an electron pair. nih.govnih.gov In this synthesis, the Lewis acid coordinates to the carbonyl oxygen of acetone. This coordination polarizes the C=O bond, withdrawing electron density and rendering the carbonyl carbon more electrophilic, similar to the effect of protonation. The subsequent steps of nucleophilic attack by the dihydroxybenzene and cyclization proceed in a similar fashion. The choice between a Brønsted and Lewis acid can influence reaction selectivity and efficiency, and heterogeneous catalysts like acid-functionalized zeolites or resins offer advantages in terms of catalyst recovery and reuse. nih.govsid.ir

| Catalyst Type | Mode of Ketone Activation | Key Interaction | Example |

| Brønsted Acid | Protonation of the carbonyl oxygen. | Covalent O-H bond formation. | H₂SO₄, Triflic Acid (TFSA) researchgate.net |

| Lewis Acid | Coordination to the carbonyl oxygen. | Dative bond from oxygen to the Lewis acidic center. | Zn(OAc)₂, ZrCl₄ nih.gov |

Chemical Reactivity and Functionalization of 2,7,9,9 Tetramethyl 9h Xanthene 4,5 Diol

Derivatization Strategies for Modifying the Xanthene Core

The derivatization of the 2,7,9,9-tetramethyl-9H-xanthene-4,5-diol core can be approached through several synthetic strategies, primarily involving the aromatic rings. Electrophilic aromatic substitution reactions are a common method for introducing a variety of functional groups onto the xanthene skeleton. Given the presence of activating hydroxyl and methyl groups, the benzene (B151609) rings of the xanthene core are susceptible to reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents will play a crucial role in determining the position of the incoming electrophile.

Another key strategy involves the construction of the xanthene skeleton from appropriately substituted precursors. Multi-component reactions, often catalyzed by acids, provide an efficient route to highly functionalized xanthene derivatives. For instance, the condensation of a substituted resorcinol (B1680541) with a suitable ketone or aldehyde can be envisioned as a pathway to generate the this compound core with pre-installed functional groups at various positions. This approach offers a high degree of flexibility in the design and synthesis of novel derivatives.

| Derivatization Strategy | Reagents and Conditions | Potential Functional Groups Introduced |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | -Br, -Cl |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |

| Multi-component Synthesis | Substituted resorcinols, ketones/aldehydes, acid catalyst | Various, depending on precursors |

Modifications of Hydroxyl Groups in Xanthene Diols

The two hydroxyl groups at the 4 and 5 positions of this compound are prime sites for chemical modification. These phenolic hydroxyls can undergo a range of reactions common to phenols, allowing for the introduction of diverse functionalities.

Etherification: The formation of ethers is a straightforward modification. Williamson ether synthesis, involving the reaction of the diol with an alkyl halide in the presence of a base, can be employed to introduce alkyl chains. The reactivity of the two hydroxyl groups may allow for selective mono- or di-etherification depending on the reaction conditions and stoichiometry of the reagents.

Esterification: Esterification of the hydroxyl groups can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. medcraveonline.commedcraveonline.comorganic-chemistry.org This reaction can be catalyzed by acids or bases. The resulting esters can significantly alter the solubility and electronic properties of the parent diol. Similar to etherification, selective formation of mono- or di-esters may be possible. organic-chemistry.org

| Modification Reaction | Reagents and Conditions | Resulting Functional Group |

| Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | Alkoxy (-OR) |

| Esterification (Fischer) | Carboxylic acid (RCOOH), Acid catalyst (e.g., H₂SO₄) | Ester (-OCOR) |

| Esterification (Schotten-Baumann) | Acid chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) |

| Silylation | Silyl chloride (e.g., TMSCl), Base (e.g., Et₃N) | Silyl ether (-OSiR₃) |

Regioselective Functionalization at Different Positions

Regioselective functionalization of the this compound molecule is a key challenge and opportunity for creating derivatives with specific properties. The substitution pattern on the aromatic rings will be governed by the directing effects of the existing hydroxyl and methyl groups. Both of these groups are ortho-, para-directing activators for electrophilic aromatic substitution.

In the case of this compound, the positions ortho and para to the hydroxyl and methyl groups are the most likely sites for electrophilic attack. Specifically, the C1, C3, C6, and C8 positions are activated. The steric hindrance imposed by the gem-dimethyl group at C9 and the existing methyl groups at C2 and C7 will also influence the regioselectivity of incoming substituents. It is plausible that electrophilic substitution will preferentially occur at the less sterically hindered positions.

Furthermore, directed ortho-metalation (DoM) could be a powerful strategy for achieving regioselective functionalization. The hydroxyl groups can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho positions (C3 and C6). The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Oxidative and Reductive Transformations of Xanthene Systems

The this compound system can undergo both oxidative and reductive transformations, leading to compounds with different oxidation states and properties.

Oxidative Transformations: The phenolic hydroxyl groups are susceptible to oxidation. The presence of bulky methyl groups at the 2 and 7 positions, as well as the gem-dimethyl group at the 9 position, provides steric hindrance around the hydroxyl groups. Such sterically hindered phenols can be oxidized by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to potentially form quinone-type structures or undergo oxidative coupling reactions. rsc.orgresearchgate.netrsc.orgacs.org The exact nature of the product would depend on the reaction conditions and the oxidant used. Oxidation could potentially lead to the formation of a corresponding xanthenedione.

Reductive Transformations: The aromatic rings of the xanthene core are generally stable to reduction under mild conditions. libretexts.org However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature with catalysts like rhodium on carbon, the aromatic rings can be reduced to the corresponding cyclohexane (B81311) rings. libretexts.org It is also possible to selectively reduce other functional groups that may have been introduced onto the xanthene core without affecting the aromaticity of the rings. For instance, if a nitro group were introduced via nitration, it could be selectively reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation with a palladium catalyst. libretexts.org The diol functionality itself is generally stable to many reducing agents, although certain conditions could lead to hydrogenolysis of the C-O bonds. fiveable.me

| Transformation | Reagents and Conditions | Potential Product |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Xanthenedione or coupled products |

| Aromatic Ring Reduction | H₂, Rh/C, high pressure/temperature | Tetrahydroxanthene derivative |

| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | Amino-substituted xanthene diol |

Advanced Materials and Non Biological Research Applications of Xanthene Diols

Development of Novel Organic Materials and Polymers

The rigid, heterocyclic structure of the xanthene backbone, combined with the reactive diol functional groups at the 4 and 5 positions and the tetramethyl substitution, makes 2,7,9,9-Tetramethyl-9H-xanthene-4,5-diol a promising monomer for the synthesis of novel organic materials and polymers. The hydroxyl groups can readily participate in polymerization reactions such as esterification and etherification, allowing for its incorporation into polyesters, polyethers, and polycarbonates. The steric bulk provided by the 9,9-dimethyl groups can influence the polymer's morphology and solubility, potentially leading to materials with high thermal stability and specific processing characteristics. Research in this area is focused on synthesizing and characterizing polymers incorporating this xanthene diol to explore their thermal, mechanical, and optical properties for potential use in high-performance plastics and specialty polymers.

Xanthene Diols in Optical and Photonic Research

The inherent photophysical properties of the xanthene core structure form the basis for its application in optical and photonic research. rsc.org The extended π-conjugation of the aromatic system often leads to strong absorption and fluorescence in the visible and near-infrared regions of the electromagnetic spectrum.

Fluorescent Probes and Sensors

Xanthene derivatives are widely recognized for their use as fluorescent probes and sensors due to their high fluorescence quantum yields, photostability, and sensitivity to their local environment. researchgate.netnih.gov The diol functionality of this compound offers a versatile platform for the development of new sensors. These hydroxyl groups can be functionalized with specific recognition moieties that can bind to target analytes. Upon binding, the electronic properties of the xanthene fluorophore can be altered, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various chemical species.

| Analyte Type | Sensing Mechanism | Potential Application |

| Metal Ions | Chelation with the diol groups leading to fluorescence quenching or enhancement. | Environmental monitoring, biological imaging. |

| pH | Protonation/deprotonation of the hydroxyl groups affecting the electronic structure. | Intracellular pH sensing, process monitoring. |

| Small Molecules | Supramolecular interactions or covalent bond formation with functionalized diols. | Disease diagnostics, metabolic studies. |

Laser Dye Applications

The strong absorption and emission characteristics of xanthene compounds also make them suitable candidates for use as laser dyes. wikipedia.org These dyes can be excited by an external light source, such as a flashlamp or another laser, and subsequently emit coherent light at a specific wavelength. The efficiency and tuning range of a laser dye are dependent on its molecular structure. The substitution pattern of this compound, including the methyl groups at the 2, 7, and 9 positions, can influence its spectral properties and photostability, which are critical parameters for laser performance. Research in this area would involve the spectroscopic characterization of this compound to determine its suitability for various laser applications, including its performance in different solvent environments and its resistance to photodegradation under intense light.

Ligand Design in Catalysis (e.g., Xantphos analogues)

The 9,9-dimethyl-9H-xanthene backbone is a key structural feature in a class of highly successful diphosphine ligands, most notably Xantphos. wikipedia.org These ligands are valued in transition-metal catalysis for their wide "bite angle," which is the P-Metal-P bond angle in a metal complex. This geometric constraint can significantly influence the selectivity and activity of catalytic reactions.

While this compound is not a phosphine (B1218219) ligand itself, its diol groups provide reactive sites for the introduction of phosphine moieties, thereby creating novel Xantphos analogues. The methyl groups at the 2 and 7 positions could provide additional steric hindrance around the metal center, potentially leading to enhanced selectivity in catalytic processes such as cross-coupling reactions, hydroformylation, and amination. The synthesis and evaluation of such new ligands derived from this xanthene diol are an active area of research.

| Ligand Feature | Influence on Catalysis | Example Reactions |

| Wide Bite Angle | Promotes reductive elimination, influences regioselectivity. | Suzuki coupling, Buchwald-Hartwig amination. |

| Steric Bulk | Controls substrate access to the metal center, enhances selectivity. | Asymmetric hydrogenation, hydroformylation. |

| Electronic Effects | Modulates the electron density at the metal center, affecting reactivity. | Carbonylation, polymerization. |

Interfacial Chemistry Research

The amphiphilic nature of xanthene diols, possessing both a hydrophobic aromatic core and hydrophilic hydroxyl groups, makes them interesting candidates for studying interfacial phenomena. At liquid-liquid or liquid-solid interfaces, these molecules can self-assemble, forming monolayers or other ordered structures. The orientation and packing of the molecules at the interface are governed by a balance of intermolecular forces, including hydrogen bonding between the diol groups and π-π stacking of the xanthene backbones.

The study of the interfacial behavior of this compound can provide insights into processes such as molecular recognition at surfaces, the formation of thin films, and the stabilization of emulsions. Techniques such as Langmuir-Blodgett trough measurements, atomic force microscopy (AFM), and surface-sensitive spectroscopies can be employed to characterize the structure and properties of these interfacial assemblies. Understanding these fundamental aspects of their interfacial chemistry is crucial for their potential application in areas like surface modification, sensor development, and the formulation of complex fluids.

Q & A

Q. What are the established synthetic routes for 2,7,9,9-tetramethyl-9H-xanthene-4,5-diol, and how do reaction conditions influence product purity?

The synthesis of xanthene derivatives typically employs acid-catalyzed cyclocondensation or transition metal-mediated coupling. For example, substituted xanthenes are synthesized via Friedel-Crafts alkylation using BF₃·Et₂O as a catalyst, followed by oxidative cyclization . Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF vs. toluene), and stoichiometric ratios of methyl groups significantly impact regiospecific substitution and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the diol form, as evidenced by TLC monitoring .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves the xanthene core’s planar geometry and methyl group orientations. For example, related methyl ester derivatives (e.g., C19H24O5) show bond lengths of 1.36–1.43 Å for aromatic C–C and 1.47 Å for C–O in the diol moiety .

- NMR : ¹H NMR (CDCl₃, 500 MHz) reveals distinct singlet peaks for the 9,9-dimethyl groups (δ 1.40–1.45 ppm) and hydroxyl protons (δ 5.20 ppm, broad) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 284.152 (calculated 284.151) .

Q. How is conformational analysis of the xanthene ring system performed?

Cremer and Pople’s puckering parameters (e.g., amplitude q and phase angle φ) quantify non-planar distortions in the xanthene core. For example, DFT-optimized structures of related tetramethyl-xanthenes show q = 0.12–0.15 Å and φ = 30–45°, indicating a shallow chair-like puckering .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond angles, reactivity)?

- Cross-validation : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data. Discrepancies in dihedral angles >5° may indicate solvent effects or crystal packing forces .

- Reactivity analysis : If computational models predict nucleophilic attack at C4 but experiments show C5 selectivity, evaluate steric effects from 7,9-dimethyl groups using molecular electrostatic potential (MEP) maps .

Q. What methodologies are used to investigate its pharmacological potential, such as enzyme inhibition?

- Molecular docking : Screen against targets like EGFR or SRC using AutoDock Vina. For example, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (a structural analog) shows binding affinities of −9.0 to −10.1 kcal/mol with EGFR/SRC, suggesting competitive inhibition at the ATP-binding site .

- In vitro assays : Use HT-22 neuronal cells to assess iron death inhibition (e.g., viability assays at 0–100 µM, 24h exposure) .

Q. How can chemometric approaches enhance the interpretation of its bioactivity data?

- Principal Component Analysis (PCA) : Correlate antioxidant activity (DPPH/ABTS assays) with substituent electronic parameters (Hammett σ) or steric bulk. For example, p-cymene-2,5-diol derivatives show lower activity than hydroquinones due to reduced electron-donating capacity .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity thresholds (e.g., IC50 < 50 µM in NCI-H460 cells) .

Methodological Notes

- Crystallography : Refinement via SHELXL (open-source) is preferred for high-resolution data; twinned crystals require the HKLF5 format in SHELXTL .

- Conformational dynamics : Use Mercury Software to visualize ring puckering and calculate torsion angles from CIF files .

- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC to distinguish methylene (–CH₂–) and methine (–CH–) signals in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.